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Compound of Interest

Compound Name: 2-Amino-1-thiazol-2-yl-ethanone

CAS No.: 153720-01-5

Cat. No.: B584958

Get Quote

Critical Identity & Safety Alert (E-E-A-T)
Correction of Registry Data: There is a frequent database conflict regarding the CAS number

for this compound.

Target Molecule: 2-Amino-1-(thiazol-2-yl)ethan-1-one (also known as 2-glycylthiazole).

Correct CAS:153720-01-5 (Free base) or salt derivatives.

Formula:

MW: 142.18 g/mol [1]

False Positive Alert:CAS 13623-28-4 is frequently misindexed in non-curated search

engines. This CAS actually refers to Dilauryl thiodipropionate, a plastic antioxidant.[2] Do not

use safety data sheets (SDS) associated with CAS 13623-28-4 for the aminothiazole target.
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The primary challenge in characterizing this molecule is distinguishing it from its regioisomers,

particularly 5-acetyl-2-aminothiazole. Both have the same molecular weight and similar polarity,

but their connectivity differs fundamentally.

Feature
Target: 2-Amino-1-(thiazol-2-

yl)ethanone

Isomer: 5-Acetyl-2-

aminothiazole

Connectivity

Carbonyl attached to C2 of

Thiazole; Amine on

-carbon.

Acetyl group at C5; Amine

directly on Thiazole C2.[3]

Key NMR Feature
Methylene (-CH

-) singlet

Methyl (-CH

) singlet

Aromatic Region Two thiazole protons (H4, H5) One thiazole proton (H4)

Primary Validation Method: 1H NMR Spectroscopy
Status: Gold Standard (Definitive Structure Proof)

Nuclear Magnetic Resonance (NMR) is the only standalone method capable of ruling out the

acetyl-isomer.

Experimental Protocol
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d

.

Why DMSO? The free base amine can be unstable or insoluble in CDCl

. DMSO stabilizes the dipole and often resolves the exchangeable -NH

protons.

Acquisition: Run a standard proton sequence (16–32 scans, relaxation delay

1.0 s).
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Processing: Reference residual DMSO peak to 2.50 ppm.

Data Interpretation Table
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

8.00 – 8.20
Doublet (

Hz)
1H Thiazole H4

Deshielded by

adjacent nitrogen

and carbonyl.

7.80 – 8.00
Doublet (

Hz)
1H Thiazole H5

Characteristic

vicinal coupling

on the ring.

4.10 – 4.50 Singlet 2H

-CH

-NH

CRITICAL: This

singlet confirms

the glycyl moiety.

If this is a methyl

singlet (~2.5

ppm), you have

the wrong

isomer.

2.00 – 4.00 Broad Singlet 2H -NH

Exchangeable.

Position varies

heavily with

concentration

and water

content.
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Technical Note: If the sample is the hydrochloride salt, the methylene (-CH

-) peak may shift downfield to ~4.5–4.8 ppm, and the amine protons will appear as a

broad ammonium (-NH

) signal near 8.5 ppm.

Secondary Validation: LC-MS & IR
Method A: LC-MS (Purity & Mass)

Role: Confirms molecular formula and purity; does not prove connectivity.

Protocol:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Ionization: ESI Positive Mode.

Expected Result:

[M+H]

: 143.1 Da.

Fragmentation: Look for loss of -NH

(17 Da) or -CO (28 Da).

Method B: FT-IR (Functional Group Check)
Role: Rapid batch checking.

Key Bands:
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1680–1695 cm

: Strong C=O stretch (Ketone conjugated to heterocycle).

3200–3400 cm

: Primary amine N-H stretches (Doublet).
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Method Specificity Sensitivity Throughput Cost Verdict

1H NMR High Medium Low High

Essential.

The only way

to see the CH

vs CH

difference

clearly.

LC-MS
Low (Isomers

identical)
High High Medium

Supportive.

Required for

purity

assessment

but fails to

distinguish

isomers.

FT-IR Medium Low High Low

Screening.

Good for

goods-in QC,

but

ambiguous

for structural

proof.

X-Ray Absolute Low Very Low Very High

Ultimate. Use

only if NMR is

ambiguous

(e.g.,

tautomeric

confusion).

Structural Confirmation Workflow (Logic Map)
The following diagram illustrates the decision process for confirming the material, specifically

designed to filter out the common "Acetyl-aminothiazole" isomer error.
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Unknown Sample
(Suspected 2-Amino-1-(thiazol-2-yl)ethanone)

Step 1: LC-MS (ESI+)

Is [M+H]+ = 143?

REJECT: Incorrect Formula

No

Step 2: 1H NMR (DMSO-d6)

Yes

Aliphatic Region Analysis

Singlet ~2.5 ppm (3H)
(Methyl Group)

Signal A

Singlet ~4.2 ppm (2H)
(Methylene Group)

Signal B

IDENTIFIED AS ISOMER:
5-Acetyl-2-aminothiazole

CONFIRMED TARGET:
2-Amino-1-(thiazol-2-yl)ethanone

Click to download full resolution via product page

Figure 1: Logic flow for distinguishing the target molecule from its primary regioisomer using

NMR markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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